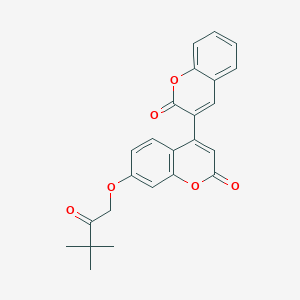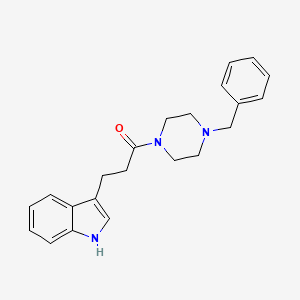
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a hydroxy group, a phenyl group, a piperidinomethyl group, and a propyl group attached to the chromen-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core through a condensation reaction between a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Phenyl Group: The phenyl group is typically introduced through Friedel-Crafts alkylation or acylation reactions.
Addition of the Piperidinomethyl Group: The piperidinomethyl group is added through nucleophilic substitution reactions, using piperidine and formaldehyde or other suitable reagents.
Incorporation of the Propyl Group: The propyl group is introduced via alkylation reactions, using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl and piperidinomethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
科学的研究の応用
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
7-hydroxy-4-phenyl-8-(piperidinomethyl)chromen-2-one: A closely related compound with similar structural features but lacking the propyl group.
4-phenyl-8-(piperidinomethyl)-2H-chromen-2-one: Another related compound without the hydroxy and propyl groups.
Uniqueness
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one is unique due to the presence of the hydroxy, phenyl, piperidinomethyl, and propyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C24H27NO3 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-6-propylchromen-2-one |
InChI |
InChI=1S/C24H27NO3/c1-2-9-18-14-20-19(17-10-5-3-6-11-17)15-22(26)28-24(20)21(23(18)27)16-25-12-7-4-8-13-25/h3,5-6,10-11,14-15,27H,2,4,7-9,12-13,16H2,1H3 |
InChIキー |
RXPWYUPSFDCLOC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=O)C=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14958249.png)
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B14958254.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958263.png)
![N~5~-carbamoyl-N~2~-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14958281.png)

![[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B14958298.png)


![7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14958322.png)
![4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B14958323.png)

![5-(benzyloxy)-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14958336.png)
![2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid](/img/structure/B14958338.png)
![1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline](/img/structure/B14958343.png)
